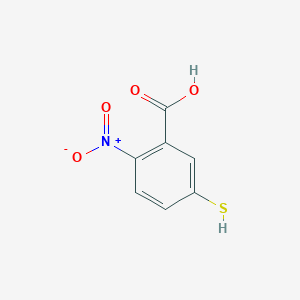
1,4-Oxathiane 4-oxide
Overview
Description
1,4-Oxathiane 4-oxide is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring. The molecular formula of this compound is C4H8O2S, and it has a molecular weight of 120.17 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxathiane 4-oxide can be synthesized through several methods. One common method involves the oxidation of 1,4-Oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate . Another method includes the reaction of ethylene oxide with hydrogen sulfide, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of 1,4-Oxathiane. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiane 4-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to 1,4-Oxathiane.
Substitution: It can undergo substitution reactions where the oxygen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Calcium hypochlorite, sodium periodate.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 1,4-Oxathiane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Oxathiane 4-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Oxathiane 4-oxide involves its ability to undergo various chemical reactions due to the presence of both oxygen and sulfur atoms in its structure. These atoms can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: Similar structure but contains two oxygen atoms instead of one oxygen and one sulfur atom.
1,4-Thioxane: Similar structure but contains two sulfur atoms instead of one oxygen and one sulfur atom.
Uniqueness
1,4-Oxathiane 4-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1,4-oxathiane 4-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7-3-1-6-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUOLZMDPTWNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282736 | |
| Record name | 1,4-Oxathiane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-03-5 | |
| Record name | 1,4-Oxathiane, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxathiane oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Oxathiane oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Oxathiane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)
